tert-Butyl 3-bromo-2-methylpropanoate
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Overview
Description
tert-Butyl 3-bromo-2-methylpropanoate: is an organic compound with the molecular formula C8H15BrO2. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is particularly valuable in the field of polymer chemistry, where it serves as an initiator for atom transfer radical polymerization (ATRP).
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 3-bromo-2-methylpropanoate can be synthesized through the esterification of 3-bromo-2-methylpropanoic acid with tert-butanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of 3-bromo-2-methylpropanoic acid and tert-butanol to a reactor, along with the acid catalyst. The reaction mixture is then heated to reflux, and the product is distilled off as it forms. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 3-bromo-2-methylpropanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Reduction Reactions: The compound can be reduced to tert-butyl 2-methylpropanoate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of tert-butyl 3-bromo-2-methylpropanoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Depending on the nucleophile, products can include tert-butyl 3-hydroxy-2-methylpropanoate, tert-butyl 3-cyano-2-methylpropanoate, or tert-butyl 3-amino-2-methylpropanoate.
Reduction: tert-Butyl 2-methylpropanoate.
Oxidation: tert-Butyl 3-bromo-2-methylpropanoic acid.
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-2-methylpropanoate is widely used as an initiator in atom transfer radical polymerization (ATRP), a method for creating well-defined polymers with specific architectures. This compound helps control the molecular weight and distribution of the resulting polymers.
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein modifications. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-2-methylpropanoate primarily involves its role as an initiator in ATRP. In this process, the bromine atom in the compound is abstracted by a transition metal catalyst, generating a radical species. This radical then initiates the polymerization of monomers, leading to the formation of polymers with controlled molecular weights and architectures.
Comparison with Similar Compounds
tert-Butyl 2-bromo-2-methylpropanoate: Similar in structure but differs in the position of the bromine atom.
tert-Butyl bromoacetate: Another ester with a bromine atom, used in similar applications but with different reactivity.
tert-Butyl 3-chloro-2-methylpropanoate: Similar structure with a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness: tert-Butyl 3-bromo-2-methylpropanoate is unique due to its specific structure, which allows it to act as an efficient initiator in ATRP. Its ability to form stable radicals and control polymerization processes makes it particularly valuable in polymer chemistry.
Properties
IUPAC Name |
tert-butyl 3-bromo-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAYORBDRLQTCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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